molecular formula C14H18ClNO4 B7845121 N-Boc-2-chlorobenzyl-glycine

N-Boc-2-chlorobenzyl-glycine

Cat. No.: B7845121
M. Wt: 299.75 g/mol
InChI Key: MQGHXPHJYOPXDU-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine, commonly known as N-Boc-2-chlorobenzyl-glycine, is a derivative of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the benzyl group is substituted with a chlorine atom. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine typically involves the protection of glycine with a Boc group followed by the introduction of the 2-chlorobenzyl group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where the chlorine atom can be further modified .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGHXPHJYOPXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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